molecular formula C8H3BrF3N B159305 4-Bromo-3-(trifluoromethyl)benzonitrile CAS No. 1735-53-1

4-Bromo-3-(trifluoromethyl)benzonitrile

Cat. No.: B159305
CAS No.: 1735-53-1
M. Wt: 250.01 g/mol
InChI Key: KSXUIQQDHHFSRN-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a trifluoromethyl group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Mechanism of Action

Target of Action

It is known that this compound is used as a building block in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it is involved in.

Mode of Action

It is known to participate in various organic reactions . For instance, it can be involved in nickel-catalyzed arylcyanation reactions . In such reactions, the compound would interact with its targets (other reactants) to form new bonds and create new compounds.

Result of Action

The molecular and cellular effects of 4-Bromo-3-(trifluoromethyl)benzonitrile’s action would depend on the specific reactions it is involved in. As a building block in organic synthesis, it can contribute to the formation of a wide variety of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, the pH of the solution, and the presence of catalysts . It is recommended to store the compound in a well-ventilated place and keep the container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)benzonitrile typically involves the bromination of 3-(trifluoromethyl)benzonitrile. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods ensure high yield and purity, and typically involve continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, aryl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)benzonitrile is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the bromine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. The trifluoromethyl group imparts unique electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXUIQQDHHFSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445121
Record name 4-Bromo-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1735-53-1
Record name 4-Bromo-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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